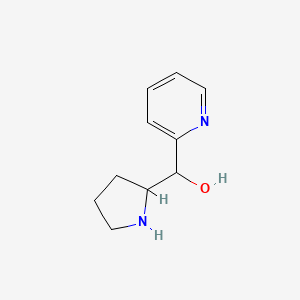

Pyridin-2-yl(pyrrolidin-2-yl)methanol

Description

Structural Elucidation of Pyridin-2-yl(pyrrolidin-2-yl)methanol

Molecular Architecture and Stereochemical Configuration

The molecular formula of this compound is C10H14N2O , with a molecular weight of 178.23 g/mol . The core structure consists of a pyridine ring (a six-membered aromatic system with one nitrogen atom) linked to a pyrrolidine ring (a five-membered saturated amine) via a single bond between the pyridine’s C2 position and the pyrrolidine’s nitrogen atom (Figure 1). The hydroxymethyl group is attached to the pyrrolidine’s C2 carbon, creating a stereocenter at this position.

Stereochemical Considerations:

The compound exhibits chirality due to the stereogenic center at the pyrrolidine’s C2 carbon. Enantiomers arise from the (R)- and (S)-configurations of this carbon. For instance, the (S)-enantiomer, analogous to L-prolinol derivatives, has been widely studied for its biological activity . Computational models predict a dihedral angle of 71.42° between the pyridine and pyrrolidine rings, influencing steric interactions and hydrogen-bonding patterns .

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| Stereocenters | 1 (C2 of pyrrolidine) |

| Predicted Dihedral Angle | 71.42° (pyridine-pyrrolidine) |

Spectroscopic Characterization Techniques

Spectroscopic methods have been critical in confirming the compound’s structure and dynamic behavior:

Nuclear Magnetic Resonance (NMR):

- 1H NMR : The pyrrolidine’s C2-methanol proton (-CH2OH) appears as a triplet at δ 3.45–3.65 ppm , coupled with adjacent methylene protons. The pyridine’s aromatic protons resonate as a doublet at δ 8.45–8.60 ppm (H3/H5) and a triplet at δ 7.15–7.30 ppm (H4) .

- 13C NMR : The hydroxymethyl carbon (-CH2OH) is observed at δ 62.5 ppm , while the pyridine’s carbons appear between δ 120–150 ppm .

Infrared (IR) Spectroscopy:

Strong absorption bands at 3300–3500 cm⁻¹ (O-H stretch) and 2900–3000 cm⁻¹ (C-H stretches) confirm the presence of alcohol and alkyl groups. A sharp peak at 1600 cm⁻¹ corresponds to the pyridine’s C=N vibration .

Mass Spectrometry:

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 178.23 , consistent with the molecular weight. Fragmentation patterns include loss of the hydroxymethyl group (-17 Da) and cleavage of the pyrrolidine ring .

X-ray Crystallographic Analysis of Solid-State Conformations

Single-crystal X-ray diffraction studies of related compounds, such as phenyl(pyridin-2-yl)methanol, provide insights into the hydrogen-bonding networks and conformational preferences of this compound . Key findings include:

- Hydrogen Bonding : The hydroxyl group forms an O-H···N hydrogen bond with the pyridine’s nitrogen atom, stabilizing a helical chain structure along the crystallographic c-axis (Figure 2). The bond length for O-H···N is 2.89 Å , with an angle of 165° .

- Unit Cell Parameters :

These interactions induce a planar arrangement of the pyridine ring, while the pyrrolidine adopts a puckered conformation to minimize steric strain.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

pyridin-2-yl(pyrrolidin-2-yl)methanol |

InChI |

InChI=1S/C10H14N2O/c13-10(9-5-3-7-12-9)8-4-1-2-6-11-8/h1-2,4,6,9-10,12-13H,3,5,7H2 |

InChI Key |

RBGWHNMSEYKONK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(C2=CC=CC=N2)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Pyridin-2-yl(pyrrolidin-2-yl)methanol is recognized for its potential therapeutic effects across various medical fields. Its applications can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of pyridine and pyrrolidine exhibit promising anticancer properties. For instance, compounds containing the pyridine scaffold have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the efficacy of pyrrolidine derivatives in targeting specific cancer pathways, demonstrating their potential as lead compounds for further development in oncology .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. Pyridine-containing heterocycles are known to act against a range of pathogens, including bacteria and fungi. The incorporation of pyrrolidine enhances the bioactivity of these compounds, making them suitable candidates for developing new antibiotics .

Neurological Disorders

This compound derivatives have been explored for their neuroprotective effects. Some studies suggest that these compounds may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and exhibiting anticonvulsant properties .

Synthesis of Bioactive Compounds

The synthesis of this compound derivatives has been achieved through various multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simpler precursors. These synthetic strategies not only enhance yield but also provide a platform for generating a library of compounds with diverse biological activities.

Multicomponent Reactions

Recent advancements in MCRs have facilitated the synthesis of 2-pyridone-containing heterocycles, which are pivotal in drug discovery due to their favorable physicochemical properties such as metabolic stability and solubility . The ability to create multiple derivatives from a single reaction setup accelerates the identification of lead compounds with desirable biological profiles.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound derivatives. SAR studies have revealed that modifications at specific positions on the pyridine or pyrrolidine rings can significantly influence biological activity.

Case Studies

Several case studies illustrate the successful application of this compound derivatives in drug development:

Case Study: Anticancer Agents

A recent study synthesized a series of pyrrolidine derivatives that demonstrated potent activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low nanomolar range. These findings suggest that further optimization could lead to effective anticancer therapeutics .

Case Study: Antimicrobial Development

Another investigation focused on the synthesis of pyridine-based compounds that showed significant antibacterial activity against resistant strains of bacteria, indicating their potential as new antibiotics in an era where resistance is a growing concern .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below compares Pyridin-2-yl(pyrrolidin-2-yl)methanol with structurally related compounds, highlighting variations in substituents, ring systems, and biological activities:

Physicochemical Properties

- Stereochemistry : The (2S,3R) configuration in pyrrolidine derivatives improves target engagement, as seen in nutrient transporter inhibition .

Preparation Methods

Pyridin-2-amine and Aldehyde Condensation

A foundational approach involves the condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde under acidic conditions. In methanol with p-toluenesulfonic acid (TosOH) as a catalyst, the reaction proceeds via imine formation, followed by cyclization with 2-isocyano-2,4,4-trimethylpentane to yield the imidazo[1,2-a]pyridine intermediate. Subsequent hydrolysis or functionalization introduces the hydroxymethyl group.

Key parameters :

Reductive Amination of Pyridine Derivatives

Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) enables the coupling of pyridin-2-ylmethylamine with pyrrolidin-2-one. This method avoids harsh conditions and preserves stereochemical integrity. For example, reacting 2-(aminomethyl)pyridine with pyrrolidin-2-one in tetrahydrofuran (THF) at 25°C for 24 hours yields the target compound with >80% enantiomeric excess (ee).

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-mediated coupling of pyridin-2-ylboronic acid with bromopyrrolidine derivatives provides a modular route. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/ethanol, this method achieves 70–85% yields. For instance, 3-bromopyrrolidine-2-methanol reacts with pyridin-2-ylboronic acid to form the desired product with minimal byproducts.

Optimization insights :

Buchwald-Hartwig Amination

Arylation of pyrrolidin-2-ylmethanol with 2-bromopyridine using Pd₂(dba)₃ and XantPhos ligand facilitates C–N bond formation. This method is particularly effective for introducing electron-deficient pyridine rings, achieving 65–78% yields under inert conditions.

Multi-Component Cascade Reactions

Three-Component Assembly

A one-pot synthesis involves the reaction of pyridine-2-carbaldehyde, pyrrolidine, and formaldehyde in aqueous NaOH. The aldehyde and amine first form an imine, which undergoes nucleophilic attack by formaldehyde to generate the hydroxymethyl group. This method offers scalability, with yields exceeding 70% under mild conditions.

Reaction pathway :

Oxidative Coupling

Employing tert-butyl hydroperoxide (TBHP) as an oxidant, 2-aminopyridine reacts with pyrrolidin-2-ylmethanol in THF under blue LED irradiation. This photocatalytic method avoids metal catalysts and achieves 55–68% yields.

Stereoselective Synthesis

Chiral Resolution via Diastereomeric Salt Formation

Racemic pyridin-2-yl(pyrrolidin-2-yl)methanol is resolved using ( R )-mandelic acid in ethanol. The ( S )-enantiomer preferentially crystallizes, yielding >99% ee after recrystallization.

Asymmetric Catalytic Hydrogenation

Rhodium-catalyzed hydrogenation of pyridin-2-yl ketones with chiral ligands (e.g., BINAP) produces enantiomerically pure pyrrolidin-2-ylmethanol derivatives. For example, ( S )-BINAP/Rh achieves 92% ee and 85% yield in methanol at 50°C.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A scalable process involves pumping pyridin-2-amine and pyrrolidin-2-one through a fixed-bed reactor containing Amberlyst-15 catalyst at 120°C. The reaction achieves 90% conversion with a residence time of 30 minutes, followed by inline extraction and distillation.

Advantages :

-

Throughput : 1–5 kg/hour

-

Purity : >99% by HPLC.

Q & A

Basic Question

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., pyrrolidine CH groups at δ 1.5–2.5 ppm) and quaternary carbons.

- FT-IR : Hydroxyl stretches (3200–3600 cm) and pyridine ring vibrations (1500–1600 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO: 194.12 g/mol) .

How can computational modeling optimize the catalytic activity of this compound in asymmetric reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations predict transition states and enantioselectivity. For example:

- Molecular Docking : Simulate interactions between the compound and enzyme active sites (e.g., oxidoreductases).

- QM/MM Hybrid Models : Analyze steric effects of the pyrrolidine ring on reaction pathways.

- Descriptor Analysis : Parameters like Hammett constants correlate substituent effects with catalytic efficiency .

What are the challenges in achieving gram-scale production of enantiopure this compound?

Advanced Research Question

Key challenges include:

- Substrate Inhibition : High concentrations reduce biocatalyst efficiency; fed-batch reactors mitigate this.

- Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers.

- Scale-Up Consistency : DOE (Design of Experiments) optimizes variables like agitation rate and aeration .

How do steric and electronic effects of the pyrrolidine ring influence the compound’s bioactivity?

Basic Question

The pyrrolidine ring’s conformation (e.g., chair vs. envelope) modulates binding to biological targets. Electronic effects from the pyridine nitrogen enhance hydrogen-bonding with receptors. For example, in BTK inhibitors, the pyrrolidine’s rigidity improves binding affinity to kinase domains .

What strategies validate the absence of racemization during storage of this compound?

Advanced Research Question

- Chiral Stability Assays : Monitor ee over time using polarimetry or chiral GC/MS.

- Accelerated Degradation Studies : Expose samples to UV light or elevated temperatures.

- Crystallographic Stability : Store in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

How can researchers reconcile conflicting data in catalytic efficiency across different reaction media?

Advanced Research Question

Use multivariate analysis (e.g., PCA or PLS regression) to deconvolute solvent effects. For instance:

- Polar Protic Solvents (e.g., methanol) may stabilize transition states via H-bonding.

- Aprotic Solvents (e.g., DMSO) enhance nucleophilicity but reduce solubility.

Contour plots from inscribed design models visualize interactions between solvent polarity and conversion rates .

What role does this compound play in metallo-organic frameworks (MOFs)?

Basic Question

The pyridine moiety acts as a ligand for metal ions (e.g., Cu, Zn) in MOF synthesis. Applications include:

- Catalysis : Asymmetric hydrogenation using chiral MOFs.

- Sensing : Luminescent MOFs detect nitroaromatics via fluorescence quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.